molecular formula C3H5N7O B12515025 2-Propanone, 1,3-diazido-, oxime CAS No. 682353-69-1

2-Propanone, 1,3-diazido-, oxime

Cat. No.: B12515025
CAS No.: 682353-69-1
M. Wt: 155.12 g/mol
InChI Key: AVHOYBZZQOJDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone, 1,3-diazido-, oxime is a chemical compound with the molecular formula C3H4N6O This compound is a derivative of acetone oxime, where two hydrogen atoms are replaced by azido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1,3-diazido-, oxime typically involves the reaction of acetone oxime with azidating agents. One common method is the reaction of acetone oxime with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,3-diazido-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azido groups to amines.

    Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1,3-diazido-, oxime has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-diazido-, oxime involves its ability to undergo bioorthogonal reactions, particularly oxime ligation. This reaction involves the nucleophilic attack of the aminooxy group on an electrophilic carbonyl group, forming a stable oxime bond. This property makes it useful in bioconjugation and labeling of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: The parent compound without azido groups.

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Methoxime: Another oxime derivative with different functional groups.

Uniqueness

2-Propanone, 1,3-diazido-, oxime is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable in fields requiring specific and stable conjugation reactions.

Properties

CAS No.

682353-69-1

Molecular Formula

C3H5N7O

Molecular Weight

155.12 g/mol

IUPAC Name

N-(1,3-diazidopropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H5N7O/c4-9-6-1-3(8-11)2-7-10-5/h11H,1-2H2

InChI Key

AVHOYBZZQOJDJL-UHFFFAOYSA-N

Canonical SMILES

C(C(=NO)CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.